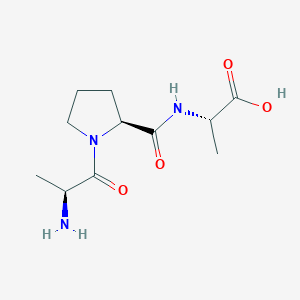

H-Ala-pro-ala-OH

Description

Nomenclature and Structural Context of the Tripeptide

H-Ala-Pro-Ala-OH is a tripeptide, a short polymer consisting of three amino acids linked by two peptide bonds bachem.comwikipedia.org. The name systematically describes its structure. The sequence "Ala-Pro-Ala" indicates that the three amino acids are L-Alanine, L-Proline, and L-Alanine, arranged in that specific order from the N-terminus to the C-terminus brainly.com.

H- : This prefix at the N-terminus denotes a free amino group (-NH2).

-OH : This suffix at the C-terminus signifies a free carboxyl group (-COOH).

The molecule is formed through condensation reactions where the carboxyl group of alanine (B10760859) links to the amino group of proline, and subsequently, the carboxyl group of proline links to the amino group of the second alanine bachem.com. This sequence results in a precise molecular architecture with distinct properties.

| Property | Value |

| Full Name | L-Alanyl-L-prolyl-L-alanine |

| Abbreviation | This compound |

| Molecular Formula | C11H19N3O4 |

| Molecular Weight | 257.29 g/mol |

| CAS Number | 61430-14-6 |

Data sourced from Chem-Impex chemimpex.com.

Significance of Tripeptides in Biochemical Systems and Research

Tripeptides are among the smallest biologically active peptides and play a multitude of roles in physiological processes bachem.com. Their significance stems from their structural diversity—with the 20 common proteinogenic amino acids, 8,000 different tripeptide combinations are possible bachem.com. This diversity allows for a wide range of functions.

For instance, glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a critical intracellular antioxidant that protects cells from oxidative damage wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com. Other tripeptides, such as the lactotripeptides Ile-Pro-Pro and Val-Pro-Pro found in milk products, act as ACE inhibitors wikipedia.org. In research, tripeptides are invaluable for several reasons:

Biological Activity : They can function as hormones, neurotransmitters, and enzyme inhibitors bachem.comcosmeticsandtoiletries.com. Diprotin A (H-Ile-Pro-Ile-OH), for example, is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP IV), a target in diabetes research bachem.com.

Drug Development : Their small size often imparts favorable pharmacokinetic properties, making them appealing templates for designing new therapeutic agents cosmeticsandtoiletries.com.

Model Systems : They serve as simplified models for studying protein folding, enzyme-substrate interactions, and the structural effects of specific amino acid sequences medchemexpress.com.

The uptake of tripeptides in the body is mediated by specific transporter proteins like PepT1 in the intestine, highlighting their role as nutritional sources of amino acids bachem.com.

Overview of Alanine, Proline, and Their Sequential Influence in Peptides

The properties of this compound are directly influenced by its constituent amino acids and their specific arrangement.

Alanine (Ala) is one of the simplest amino acids, featuring a small, non-polar methyl (-CH3) side chain. Its small size allows for significant conformational flexibility in a peptide chain and means it can be situated both on the surface or in the hydrophobic core of a protein. Alanine is commonly found in various secondary structures, including alpha-helices youtube.com.

Proline (Pro) is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that links back to the peptide backbone's nitrogen atom. This feature has profound structural consequences:

Secondary Structure Disruption : Proline is often referred to as a "helix breaker" because its rigid structure and lack of a hydrogen bond donor on its backbone nitrogen disrupt the regular hydrogen-bonding patterns of α-helices and β-sheets. It is frequently found in turns and loops within protein structures acs.org.

Cis-Trans Isomerization : The peptide bond preceding a proline residue has a significantly higher propensity to adopt the cis configuration compared to other peptide bonds. This cis-trans isomerization can be a rate-limiting step in protein folding.

In the this compound sequence, the central proline residue imposes a rigid kink or turn in the peptide backbone. The flanking alanine residues provide a relatively simple and flexible context, making this peptide an excellent model for studying the localized structural impact of proline. The sequence can be used to investigate how a proline-induced turn is initiated and terminated by adjacent residues.

Research Landscape and Emerging Areas for this compound

Research on this compound, while not as extensive as for some other tripeptides, is centered on its biochemical activity and its utility as a synthetic building block.

One of the primary research findings identifies This compound as an inhibitor of tripeptidyl peptidase II (TPP2) . TPP2 is a large cytosolic protease involved in protein degradation, operating downstream of the proteasome nih.gov. The inhibitory activity of this compound suggests its potential use as a chemical tool to probe the function and regulation of this enzyme in cellular processes. While some compounds like AAF-cmk are used as TPP2 inhibitors, they can lack specificity, also affecting other proteases like the proteasome nih.gov. The specificity and mechanism of this compound as a TPP2 inhibitor represent an area for further investigation.

Beyond its direct biological activity, this compound is utilized in peptide synthesis and biotechnology chemimpex.com. As a defined tripeptide unit, it can be incorporated into larger, more complex peptide chains during the development of peptide-based therapeutics or other bioactive molecules. Its use as a building block simplifies the synthesis process for researchers creating custom peptides for various applications, from studying protein-protein interactions to developing new drug formulations chemimpex.comchemimpex.com.

Emerging research could focus on:

Structural Biology : Detailed conformational analysis of this compound in solution using techniques like NMR to better understand the dynamics of proline-induced turns.

Enzyme Kinetics : In-depth characterization of its inhibitory mechanism against TPP2 and screening for activity against other peptidases.

Biomaterials : Exploring the incorporation of the Ala-Pro-Ala motif into synthetic biomaterials to control their structure and mechanical properties.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZQNYYAYVRKKK-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Pro-Ala-OH

Solid-phase peptide synthesis (SPPS) is a widely adopted technique where the growing peptide chain is covalently attached to an insoluble solid support (resin) bachem.commasterorganicchemistry.com. This allows for the removal of excess reagents and byproducts through simple filtration and washing steps, facilitating automation and high throughput. For a tripeptide like this compound, which lacks reactive side chains, the synthesis primarily involves the sequential coupling of Nα-protected amino acids.

Fmoc- and Boc-Based Approaches for Tripeptide Assembly

Two primary strategies dominate SPPS: the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries, distinguished by their Nα-protecting groups and the conditions required for their removal bachem.commasterorganicchemistry.comchempep.comresearchgate.net.

Fmoc-SPPS: This method utilizes the base-labile Fmoc group for Nα-protection. The Fmoc group is typically removed using a mild base, such as 20% piperidine (B6355638) in dimethylformamide (DMF) bachem.commasterorganicchemistry.comiris-biotech.de. The side chains of amino acids are usually protected with acid-labile groups (e.g., tert-butyl (tBu) ethers, esters, or carbamates) nih.govthermofisher.com. The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups are achieved using a strong acid, commonly trifluoroacetic acid (TFA) bachem.commasterorganicchemistry.comnih.gov. This strategy is favored for its mild deprotection conditions and orthogonality, allowing for selective removal of protecting groups bachem.compeptide.com. Common resins for Fmoc-SPPS include Wang resin and 2-Chlorotrityl resin, particularly for peptides with a free C-terminus bachem.com. Fmoc-Ala-Pro-OH is a commercially available building block used in Fmoc-SPPS chemimpex.com.

Boc-SPPS: In contrast, Boc-SPPS employs the acid-labile Boc group for Nα-protection. Boc removal is typically performed using TFA bachem.comchempep.com. Side chains are protected with groups that are stable to TFA but labile to stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) bachem.comchempep.com. The final cleavage from the resin and side-chain deprotection are often carried out using HF, which requires specialized equipment and handling chempep.com. While effective, Boc-SPPS involves harsher conditions compared to Fmoc-SPPS bachem.commasterorganicchemistry.com.

For the synthesis of this compound, neither Alanine (B10760859) nor Proline possesses reactive side chains that require protection, simplifying the protecting group strategy to primarily the Nα-protection.

Table 1: Comparison of Fmoc-SPPS and Boc-SPPS Strategies

| Feature | Fmoc-SPPS | Boc-SPPS |

| Nα Protection | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα Deprotection | Base-labile (e.g., piperidine) | Acid-labile (e.g., TFA) |

| Side Chain Protection | Acid-labile (e.g., tBu) | Acid-labile (e.g., Bzl) or stronger acid-labile |

| Resin Cleavage | Acid-labile (e.g., TFA) | Strong acid-labile (e.g., HF, TFMSA) |

| Orthogonality | High (Base for Nα, Acid for side chains/cleavage) | Moderate (Acid for Nα, Stronger acid for side chains) |

| Reaction Conditions | Milder | Harsher |

| General Preference | Preferred for routine synthesis and sensitive peptides | Used for specific applications or historical reasons |

Optimization of Coupling Efficiencies and Protecting Group Strategies

Key considerations for optimization include:

Coupling Reagents and Additives: A variety of coupling reagents are available to activate the carboxyl group of the incoming amino acid, facilitating nucleophilic attack by the free amine on the resin-bound peptide. Common reagents include carbodiimides (e.g., DIC, DCC) often used with additives like HOBt or Oxyma to suppress racemization and improve coupling efficiency uni-kiel.deuniurb.itrsc.org. Uronium and phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP) are also highly effective uni-kiel.deuniurb.itrsc.orgrsc.org.

Aggregation: For sequences prone to aggregation on the resin, such as those rich in hydrophobic residues, coupling and deprotection kinetics can be severely impaired masterorganicchemistry.commerckmillipore.combachem.com. The incorporation of proline residues or pseudoproline dipeptides can disrupt secondary structures and improve synthetic efficiency merckmillipore.combachem.com.

Diketopiperazine (DKP) Formation: Proline, particularly when it is the C-terminal residue of a growing peptide chain or a dipeptide intermediate, is susceptible to diketopiperazine formation upon Fmoc deprotection. This can lead to premature cleavage from the resin and loss of the peptide chain nih.govsci-hub.seacs.org. Strategies to mitigate DKP formation include optimizing deprotection conditions and using specific resins or additives acs.org.

Monitoring: Monitoring the completion of deprotection and coupling steps is crucial. Fmoc deprotection can be monitored spectrophotometrically by measuring the release of dibenzofulvene adducts iris-biotech.de. Ninhydrin tests can also be used to detect the presence of free amino groups after coupling iris-biotech.deacs.org.

Table 2: Common Coupling Reagents and Additives in Peptide Synthesis

| Reagent Type | Examples | Primary Function | Notes |

| Carbodiimides | DIC, DCC | Carboxyl activation | Often used with additives to suppress racemization and improve yield |

| Phosphonium Salts | BOP, PyBOP | Carboxyl activation | Highly effective, can cause side reactions if not optimized |

| Uronium Salts | HBTU, HATU, TBTU | Carboxyl activation | Efficient, often used with additives like HOAt or HOBt |

| Additives | HOBt, HOAt, Oxyma | Racemization suppression, active ester formation | Enhance coupling efficiency and product purity |

Solution-Phase Peptide Synthesis (LPPS) of this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out all reactions in solution. This approach allows for the isolation and purification of intermediate peptide fragments, which can lead to higher purity final products compared to SPPS, where purification is typically only performed at the end of the synthesis bachem.com.

Fragment Condensation Techniques for Tripeptide Segments

For a tripeptide like this compound, LPPS can involve the stepwise addition of amino acids or the condensation of pre-synthesized dipeptide fragments. For instance, one could synthesize the dipeptide Ala-Pro and then couple it with a protected Alanine residue, or synthesize Pro-Ala and couple it with a protected Alanine.

Fragment Condensation: This technique involves synthesizing smaller peptide fragments separately and then coupling them together. For a tripeptide, this might involve coupling a dipeptide (e.g., Ala-Pro) with a single amino acid (e.g., Ala), or coupling two dipeptides if synthesizing a longer peptide. This approach can be advantageous for longer peptides, but for a tripeptide, stepwise synthesis is often equally viable and potentially simpler.

Coupling Methods: LPPS utilizes similar coupling reagents as SPPS, such as carbodiimides (e.g., DCC, DIC) often with additives like HOBt, or active esters (e.g., N-hydroxysuccinimide esters) bachem.comias.ac.innih.gov. Reagents like BOP and TBTU are also employed nih.govnih.gov. The choice of coupling reagent and conditions is critical to minimize epimerization (racemization) and maximize yield ias.ac.inresearchgate.net.

LPPS offers advantages in terms of intermediate purification and reduced solvent usage compared to SPPS, aligning with green chemistry principles bachem.com. However, it can be more labor-intensive due to the need for purification at each step and may face solubility issues with longer peptide chains bachem.comsci-hub.se.

Selective Protection and Deprotection Protocols

In LPPS, selective protection and deprotection of amino and carboxyl groups are paramount. Common Nα-protecting groups include Boc and Z (benzyloxycarbonyl), which are typically removed under different conditions (acidic for Boc, catalytic hydrogenation for Z) bachem.com. C-terminal protection, often as methyl or benzyl (B1604629) esters, is also employed and removed by saponification or hydrogenation, respectively bachem.com.

The strategy must ensure that only the desired functional groups react during coupling. For example, if coupling Ala-Pro-OH with H-Ala-OMe, the carboxyl group of Ala-Pro-OH must be activated, and the amino group of H-Ala-OMe must be free.

A significant challenge in LPPS, particularly when proline is the C-terminal residue of a fragment, is the potential for diketopiperazine formation during deprotection steps, which can lead to peptide cleavage or side reactions sci-hub.se.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic catalysis to form peptide bonds bachem.comnih.govresearchgate.netjlu.edu.cn. This approach leverages the high specificity and mild reaction conditions of enzymes, often leading to stereoselective peptide bond formation with reduced side reactions and fewer protection/deprotection steps bachem.comresearchgate.netnih.gov.

Enzyme Catalysis: Hydrolases, particularly proteases, are commonly used. Enzymes such as trypsin, papain, chymotrypsin, subtilisin, thermolysin, and lipases can catalyze peptide bond formation, often in aqueous or mixed aqueous-organic solvent systems researchgate.netnih.gov.

Methodology: The synthesis can involve the enzymatic coupling of amino acids or peptide fragments. For example, trypsin catalyzes the formation of peptide bonds at the C-terminal side of arginine and lysine (B10760008) residues, with specific exceptions like the Arg-Pro bond nih.gov. Papain has been used for the chemoenzymatic polymerization of tripeptide ethyl esters rsc.org. Thermolysin has been employed to catalyze the formation of tripeptides from amino acids and dipeptides jlu.edu.cn.

Advantages: Chemoenzymatic synthesis offers several benefits, including environmentally friendly conditions, reduced use of organic solvents, and the potential to avoid complex protection/deprotection schemes bachem.comresearchgate.net. It can also be effective for synthesizing peptides that are difficult to produce via purely chemical routes, including longer peptides when integrated with SPPS bachem.com.

While specific examples for the direct chemoenzymatic synthesis of this compound are not detailed in the provided literature, the principles demonstrate its applicability to such tripeptide structures.

Compound List:

this compound (Alanine-Proline-Alanine)

Fmoc-Ala-Pro-OH

Conformational Analysis and Dynamics of H Ala Pro Ala Oh

Experimental Spectroscopic Characterization of Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Conformational Ensemble Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the dynamic ensemble of conformations adopted by peptides in solution uzh.chmdpi.comrsc.org. Studies on peptides, including those containing proline residues, utilize NMR to determine backbone dihedral angles (phi, psi) and identify preferred structural motifs. For tripeptides like H-Ala-Pro-Ala-OH, NMR can reveal the presence of specific turns or extended structures, as well as the equilibrium between different conformers researchgate.netnih.gov. The analysis of Nuclear Overhauser Effect (NOE) data and scalar coupling constants (e.g., ³JNHα) provides crucial constraints for defining the peptide's three-dimensional structure in solution mdpi.comarxiv.org. The proline residue, due to its cyclic imino structure, often influences the local peptide backbone conformation, potentially leading to specific turn structures or restricted rotations around the peptide bonds researchgate.netnih.gov.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography offers insights into the precise arrangement of atoms in the solid state, revealing the peptide's conformation in a crystalline lattice nih.govnih.gov. For linear peptides, X-ray diffraction studies have identified various backbone conformations, including extended structures and β-turns researchgate.netnih.govuzh.ch. The presence of proline can favor the adoption of specific turn types, such as the βII-turn, which is stabilized by intramolecular hydrogen bonds researchgate.netuzh.ch. These solid-state structures provide a reference point for understanding the peptide's intrinsic conformational propensities before it interacts with a solvent or biological environment nih.govnih.gov.

Theoretical and Computational Conformational Studies

Computational methods play a vital role in complementing experimental data by exploring the vast conformational space of peptides and providing detailed insights into their dynamics and energetics.

Molecular Dynamics (MD) Simulations of this compound and Analogs

MD simulations enable the exploration of the peptide's conformational landscape by generating trajectories that map out the accessible dihedral angles (phi, psi) and other structural parameters nih.govmpg.dersc.orgnih.gov. The analysis of these trajectories, often visualized through Ramachandran plots, reveals the distribution of populated conformations. For this compound, simulations would detail how the proline residue restricts the conformational freedom of the adjacent alanine (B10760859) residues, potentially leading to preferred turn-like structures or specific dihedral angle distributions researchgate.netnih.gov. Techniques like replica exchange MD or adaptive biasing force (ABF) can further enhance the sampling of rare or high-energy conformational states, providing a more complete picture of the conformational ensemble mpg.debonvinlab.orgrsc.orgnih.gov.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods provide high-accuracy calculations of molecular energies, geometries, and electronic properties, often used to validate or complement MD simulations and experimental data nih.govbonvinlab.orgacs.orgmdpi.comresearchgate.netrsc.orgrsc.orgfigshare.comnih.govmdpi.com. DFT calculations can determine the relative energies of different peptide conformers, identify stable minima on the potential energy surface, and provide detailed electronic structure information. For this compound, DFT can be employed to calculate the optimized geometries and energies of various backbone and side-chain conformations, offering precise insights into the intrinsic preferences of the Ala-Pro-Ala sequence acs.orgresearchgate.netnih.govscience.gov. These calculations are valuable for understanding the fundamental forces that dictate peptide folding and stability mdpi.comresearchgate.netfigshare.comnih.gov.

Energy Landscapes and Minimum Energy Conformations

The conformational landscape of peptides like this compound is complex, arising from the many possible arrangements of dihedral angles (phi, psi) along the peptide backbone. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are employed to map these energy landscapes and identify the most stable, low-energy conformations pnas.orgelifesciences.orgnih.gov. For tripeptides, the proline residue, with its cyclic side chain, significantly constrains the conformational space, often favoring specific turn structures or helical conformations researchgate.netbiorxiv.orgresearchgate.net.

Studies on related peptides suggest that the energy landscape can be rugged, featuring multiple minima corresponding to distinct stable or metastable conformations elifesciences.orgacs.org. The relative populations of these conformers are influenced by factors such as solvent environment and temperature. For instance, the proline residue in a peptide sequence can lead to a reduction in Polyproline II (PPII) helix content compared to an all-proline peptide, as observed in some theoretical studies researchgate.net. Computational analyses, often involving QM/MM or DFT-D3 methods, aim to identify the global minimum energy conformation and characterize the energy differences between various populated states researchgate.netrsc.orgacs.org.

Table 1: Representative Conformational States and Relative Energies (Hypothetical Data)

| Conformation Type | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Description |

| PPII-like | (-75°, +150°) | 0.0 | Extended left-handed helix |

| Beta-turn (Type I) | (-60°, -30°) | +1.2 | Compact turn structure |

| Extended | (-120°, +120°) | +2.5 | Open chain conformation |

| Alpha-helix-like | (-57°, -47°) | +3.1 | Compact right-handed helix |

Note: The data in this table are illustrative and represent typical conformational states explored in peptide energy landscape studies. Specific values for this compound would require dedicated computational analysis.

Prediction of Spectroscopic Parameters

Computational methods are also vital for predicting spectroscopic parameters, which can then be compared with experimental data to validate conformational assignments. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through coupling constants (J-couplings) and chemical shifts, provides detailed insights into peptide backbone conformations pnas.orgrsc.org. The temperature dependence of amide proton chemical shifts, for example, can indicate the presence and strength of intramolecular hydrogen bonds, which are characteristic of turn structures acs.org.

Infrared (IR) spectroscopy is another key technique, where specific vibrational frequencies, such as those in the amide I and amide II bands, are sensitive to secondary structural elements like helices and turns acs.org. Computational predictions of these frequencies, often employing Density Functional Theory (DFT), can help in assigning experimental spectra to specific conformations rsc.orgmdpi.com. For example, predicted IR spectra can reveal characteristic shifts associated with hydrogen bonding patterns indicative of specific turn types.

Comparison of Experimental and Computational Conformational Data

The validation of computational models relies heavily on their ability to accurately predict experimental observations. For this compound, this involves comparing predicted dihedral angles, energy distributions, and spectroscopic parameters with data obtained from techniques like NMR, Circular Dichroism (CD) spectroscopy, and potentially X-ray crystallography if applicable to crystalline forms or related structures rsc.orgacs.orgmdpi.com.

Specific Turn Motifs and Secondary Structural Propensities

The Ala-Pro-Ala sequence, particularly due to the presence of proline, is known to influence the propensity of peptides to adopt specific secondary structures, such as β-turns and Polyproline II (PPII) helices.

Beta-Turn Formation and Stabilization

β-turns are common structural motifs in peptides and proteins, characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i + 3. Proline residues are frequently found in β-turns, particularly at the i + 1 or i + 2 positions, where its cyclic structure can stabilize the turn conformation acs.orgyoutube.comresearchgate.netnih.govnih.govrsc.org. The specific type of β-turn (e.g., Type I, Type II) depends on the dihedral angles of the residues within the turn. Computational studies and experimental observations suggest that sequences containing Pro-Ala can favor the formation of β-turns mdpi.comnih.govacs.org. The stabilization of these turns is often attributed to intramolecular hydrogen bonds and favorable interactions with the solvent acs.org.

Table 2: Amino Acid Propensities for Beta-Turn Formation (General Trends)

| Amino Acid | Propensity for β-Turn | Notes |

| Proline | High | Due to its cyclic structure, it often stabilizes turns, especially at positions i+1 or i+2. |

| Glycine | High | Its flexibility allows it to adopt various turn conformations, often found at position i+1 or i+2. |

| Alanine | Moderate | Can participate in turns, but its propensity is generally lower than Pro or Gly. |

| Asparagine | Moderate | Often found in Type II turns. |

| Serine | Moderate | Can participate in turns, depending on side-chain interactions. |

Note: These are general propensities. The specific sequence and environment significantly influence the actual turn preference.

Molecular Recognition and Intermolecular Interactions

Peptide-Protein Binding Mechanisms

The binding of H-Ala-pro-ala-OH to target proteins is governed by a combination of specific amino acid properties and the resulting intermolecular forces.

| Amino Acid | Primary Interaction Type | Conformational Impact | Cited Role in Binding |

| Alanine (B10760859) | Hydrophobic | Moderate flexibility | Hydrophobic pocket filling, van der Waals forces nih.govfrontiersin.orgnih.gov |

| Proline | Conformational rigidity | Restricted rotation (imino acid) | Pre-organization, reduced entropic penalty wikipedia.orgrusselllab.orgmdpi.complos.orgfrontiersin.org |

| Alanine | Hydrophobic | Moderate flexibility | Hydrophobic pocket filling, van der Waals forces nih.govfrontiersin.orgnih.gov |

| Interaction Type | Contribution of this compound | Role in Complementarity |

| Hydrophobic Interactions | Provided by Alanine residues | Filling of hydrophobic pockets on target proteins, stabilizing binding frontiersin.orgunc.edurcsb.org |

| Hydrogen Bonding | Backbone amide/carbonyls, Proline N | Orienting the peptide for optimal interactions, stabilizing the complex wikipedia.orgunc.edu |

| Conformational Rigidity | Imparted by Proline | Pre-organizing the peptide for a specific fit, reducing binding entropy wikipedia.orgmdpi.complos.org |

| Electrostatic Interactions | Potentially at termini | Complementing charged residues on the target protein mdpi.com |

Interaction with Model Biological Macromolecules

Interactions with Elastin (B1584352) and Elastin-Derived PeptidesElastin is a major component of connective tissues, known for its elasticity, and is rich in proline residues and hydrophobic amino acidsnih.govbiorxiv.org. Elastin-derived peptides (EDPs) are known to interact with specific receptors, such as the elastin-binding protein (EBP)nih.govresearchgate.net. The typical elastin repeat motif is VPGXG, where X is any amino acid except prolinebiorxiv.orgrsc.org. While this compound is not a direct mimic of this motif, its proline residue and hydrophobic alanine residues might allow for some level of interaction with elastin or elastin-binding proteins. Research on elastin-like peptides (ELPs) highlights the importance of hydrophobic interactions and conformational properties in their self-assembly and interaction with biological systemsnih.govbiorxiv.orgrsc.orgmdpi.com. The hydrophobic nature of alanine and the conformational influence of proline in this compound could potentially mediate interactions with hydrophobic regions or specific binding sites on elastin or its associated proteins.

Compound List:

this compound

Modulation of Molecular Interactions by Environmental Factors

Influence of Temperature: Temperature plays a crucial role in the dynamics of peptide interactions. Increased thermal energy can lead to increased molecular motion, potentially disrupting weaker intermolecular forces like hydrogen bonds and van der Waals interactions that stabilize peptide complexes. Conversely, for some peptides, moderate temperature increases can enhance solubility or facilitate the exploration of different conformational states, which might, in turn, influence binding affinity. Research on alanine peptides has indicated that temperature can induce transitions between different backbone conformations, such as from polyproline II to beta-strand-like structures, suggesting that thermal energy can significantly alter the peptide's structural landscape and, by extension, its interaction potential pnas.orgnih.gov.

Influence of Ionic Strength: Ionic strength, determined by the concentration of dissolved salts, can significantly impact peptide behavior. High ionic strength can shield electrostatic interactions by competing with charged residues on the peptide or its binding partners for solvation. This can weaken or strengthen interactions depending on the nature of the forces involved. For example, in studies involving proline/alanine-rich polypeptides used as precipitants for protein crystallization, the presence of NaCl (ionic strength) was a key parameter optimized alongside pH and precipitant concentration, highlighting its role in influencing solubility and potential aggregation or interaction behaviors iucr.org.

Specific Interactions and Environmental Sensitivity: While direct experimental data on this compound's molecular recognition modulated by environmental factors is limited in the provided search results, general principles from related peptides offer insight. For instance, proline residues are known to introduce rigidity into peptide backbones, influencing their ability to adopt specific secondary structures smolecule.com. This structural feature, combined with alanine's relatively simple side chain, means that environmental factors can play a pronounced role in determining the peptide's final conformation and interaction profile. Studies on metal-peptide interactions, for example, emphasize that pH, temperature, and the specific form of the metal ion are critical parameters that influence binding efficiency and complex stability researchgate.netmdpi.com. Similarly, the conformational landscape of peptides, including those rich in alanine, can be sensitive to temperature, shifting between ordered states like polyproline II and more disordered or beta-strand-like structures pnas.orgnih.gov.

Enzymatic Processing and Specificity of H Ala Pro Ala Oh

Mechanistic Studies of Enzymatic Hydrolysis

Analysis of Cleavage Sites and Fragmentation PathwaysThe enzymatic hydrolysis of H-Ala-Pro-Ala-OH involves the cleavage of specific peptide bonds, guided by the known specificities of the enzymes:

DPP-IV: This enzyme cleaves the peptide bond between the penultimate proline (P1) and the C-terminal alanine (B10760859) (P2) of this compound, releasing the dipeptide Ala-Pro and the C-terminal alanine residue (Ala-OH) csic.esnih.govsigmaaldrich.com.

Elastases: Elastases typically cleave after aliphatic residues. For this compound, cleavage would likely occur after the C-terminal alanine if it occupies the P1 position. For example, Ac-Ala-Pro-Ala-NH₂ is cleaved by elastase pnas.org.

SM-TAP: As a tripeptidyl aminopeptidase, SM-TAP acts on the N-terminus. Its known activity on tripeptides like Ala-Ala-Pro-pNA medchemexpress.com suggests it could process this compound by releasing it as a unit or through stepwise cleavage, depending on its precise mechanism and substrate length preference.

Mass spectrometry analyses of proline-containing peptides reveal characteristic fragmentation patterns. Protonated tripeptides with proline in the central position, such as this compound, tend to fragment at both amide bonds adjacent to the proline, generating both b₂ and y₂ ions acs.org.

The "Proline Effect" in Peptide FragmentationThe "proline effect" describes the distinct influence proline residues exert on peptide fragmentation, both in mass spectrometry and during enzymatic hydrolysis. In mass spectrometry, proline's unique cyclic structure and its tertiary amide nitrogen contribute to a high proton affinity, which alters fragmentation pathwaysacs.orgnih.govmdpi.com. For protonated tripeptides, a central proline residue leads to fragmentation at both flanking peptide bondsacs.org. When proline is located at the C-terminus, fragmentation predominantly occurs at the amide bond immediately preceding it, producing specific fragment ionsacs.org.

Enzymatically, proline's impact is varied. While proline can inhibit cleavage by certain proteases when positioned unfavorably (e.g., in the P3 position for chymotrypsin) wur.nl, it often serves as a crucial recognition motif for other enzymes. DPP-IV, for instance, relies on proline in the P1 position for substrate binding and cleavage csic.esnih.govmdpi.comsigmaaldrich.com. Similarly, elastases can accommodate proline in their P2 subsite nih.govpnas.orgpnas.org. The inherent structural rigidity imparted by proline can also modulate the flexibility of the peptide backbone, potentially influencing the efficiency of protease binding and subsequent cleavage oup.com.

Data Tables

Table 1: Enzymatic Activity and Specificity Insights for this compound Related Substrates

| Enzyme | Substrate/Interaction | Key Observation / Specificity Feature | Citation |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | H-Ala-Pro-7-amido-4-trifluromethylcoumarin (Ala-Pro-AFC) | Catalytic efficiency of 5.2 × 10⁶ M⁻¹sec⁻¹; cleaves after Pro in P1 position. | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | General Substrate Preference | Prefers Pro or Ala at the penultimate (P1) position. S1 pocket accommodates Pro/Ala. | csic.esnih.govmdpi.comsigmaaldrich.com |

| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-pNA; Succinyl-Ala-Ala-Pro-Met-pNA | These are considered good substrates, indicating tolerance for Pro in P2. | nih.gov |

| Elastase (General) | Ac-Ala-Pro-Ala-NH₂ | Demonstrated cleavage by elastase. | pnas.org |

| Human Neutrophil Elastase (hNE) | P1 Position Preference | Prefers Val, Ala, and Ile. | pnas.orgfrontiersin.org |

| Streptomyces mobaraensis Tripeptidyl Aminopeptidase (SM-TAP) | Ala-Ala-Pro-pNA | Substrate for SM-TAP, indicating activity on N-terminal tripeptides with Pro. | medchemexpress.com |

Effect of Sequence Context on Enzymatic Susceptibility

The susceptibility of a peptide sequence to enzymatic degradation is heavily influenced by its surrounding amino acids and the specific enzyme involved. For the Ala-Pro-Ala motif, the presence of proline, with its unique cyclic structure, often dictates cleavage patterns.

Prolyl endopeptidases (PEPs) and post-proline cleaving enzymes (PPCEs) are known to target peptide bonds C-terminal to proline residues acs.orgexpasy.orgmdpi.com. While proline is the primary target, some of these enzymes, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, also exhibit cleavage activity after alanine residues acs.orgpromega.compromega.compromega.com. This dual specificity means that the Ala-Pro-Ala sequence could potentially be cleaved after the proline residue, yielding H-Ala-Pro-OH and Alanine, or after the terminal alanine, yielding H-Ala-Pro-OH and Alanine.

Generation of this compound by Enzymatic Hydrolysis of Larger Proteins

This compound can be generated as a fragment during the enzymatic breakdown of larger proteins. This process, known as proteolysis or enzymatic hydrolysis, involves proteases cleaving peptide bonds within a protein chain nih.govwikipedia.orgnih.gov.

Specific enzymes are known to cleave sequences containing proline and alanine. For example, ProAlanase (also known as An-PEP) preferentially cleaves proteins on the C-terminal side of proline and alanine residues acs.orgpromega.compromega.compromega.com. This enzyme, isolated from Aspergillus niger, can digest large substrates and is used in proteomics to increase sequence coverage acs.orgpromega.com. Similarly, neprosin, another post-proline cleaving enzyme, also cleaves C-terminally to proline and alanine residues acs.org.

The generation of specific tripeptides like this compound from protein sources depends on the substrate protein's sequence and the specific proteases employed. For instance, studies on protein digestion have identified various peptide fragments, and while the specific generation of this compound from a particular protein isn't explicitly detailed in the provided snippets, the general mechanisms are clear. Enzymes that cleave C-terminal to proline or alanine would be candidates for releasing such a tripeptide if it exists within a larger protein sequence. For example, a study on Streptomyces lividans identified a strain that overexpressed activity against the chromogenic substrate Ala-Pro-Ala-beta-naphthylamide, suggesting the presence of enzymes capable of processing this motif researchgate.net. Furthermore, the tripeptide Gly-Pro-Ala-OH is known to be obtainable from collagen hydrolysis biosynth.com, indicating that similar tripeptides can be released from protein sources.

The precise identification of this compound as a product would require analyzing the cleavage sites within specific protein sequences and correlating them with the known specificities of proteases. The context of the Ala-Pro-Ala sequence within a larger protein would determine which enzymes are most likely to cleave it, and in what manner.

Advanced Analytical Techniques for Characterization

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone for peptide analysis, offering high sensitivity and detailed structural information from minute sample quantities. nih.gov It is instrumental in determining molecular weight and amino acid sequence. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment peptides to determine their amino acid sequence. nih.gov For proline-containing peptides like H-Ala-pro-ala-OH, fragmentation patterns are often influenced by the "proline effect." nih.govacs.org This phenomenon results from the unique cyclic structure of the proline residue, which directs fragmentation.

Collision-induced dissociation (CID) studies on similar protonated peptides, such as Ala-Ala-Ala-Pro-Ala, reveal that the product ion spectra are typically dominated by ions generated from cleavage at the N-terminal side of the proline residue. nih.govacs.org This preferential cleavage is attributed to the low energy threshold required to break the amide bond preceding proline and the high proton affinity of the resulting proline-containing fragment. nih.govacs.org In the case of a peptide with a Pro-Ala sequence, the CID spectrum shows a dominant y₂ ion, corresponding to the Pro-Ala fragment. nih.gov This predictable fragmentation is crucial for verifying the amino acid sequence. youtube.com

| Fragment Ion Type | Sequence | Significance |

|---|---|---|

| y₂ | Pro-Ala-OH | Dominant fragment due to preferential cleavage N-terminal to proline. nih.gov Confirms the C-terminal dipeptide sequence. |

| b₂ | Ala-Pro | N-terminal fragment. Its relative abundance can be lower due to the high proton affinity of the corresponding y-ion. acs.org |

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique widely used in proteomics for the analysis of biomolecules like peptides. creative-proteomics.com It offers high sensitivity, often in the picomole to femtomole range, and is robust against contaminants. nih.govmdpi.com In proteomics, MALDI-MS is used for protein identification, molecular weight determination, and sequence analysis. creative-proteomics.com

For accurate mass measurements, which are critical in proteomics, mass spectrometers require calibration with compounds of known molecular weight. Small, pure, and stable peptides are ideal for this purpose. While not specifically documented as a universal standard, a well-characterized tripeptide such as this compound, with a precise monoisotopic mass, is a suitable candidate for use as a mass calibration standard in the low-mass range of proteomics and peptidomics research.

Electrospray ionization mass spectrometry (ESI-MS) is a technique used to produce gas-phase ions from molecules in solution, making it highly compatible with liquid chromatography (LC). youtube.comyoutube.com ESI is considered a soft ionization method, capable of ionizing large and fragile biomolecules like peptides without causing significant fragmentation. nih.gov

In the ESI process, the peptide solution is passed through a highly charged capillary, forming a fine spray of charged droplets. nthu.edu.tw As the solvent evaporates, the droplets shrink, and the charge density on their surface increases, eventually leading to the release of gaseous peptide ions. nthu.edu.tw ESI is particularly useful for differentiating positional isomers of peptides and can provide information about the structure and conformation of proteins in solution. nih.govnthu.edu.tw

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating the target peptide from impurities generated during synthesis. bachem.com

High-performance liquid chromatography (HPLC) is the standard method for the purification and purity analysis of synthetic peptides. bachem.compeptide.com The most common mode for peptides is reversed-phase HPLC (RP-HPLC). bachem.comspringernature.com In this technique, separation is based on the differential hydrophobicity of the components in the sample mixture. bachem.com

The crude peptide is dissolved and injected into the HPLC system. Separation occurs on a stationary phase, typically C18-modified silica, which is nonpolar. bachem.com A mobile phase, consisting of a gradient of polar solvents—usually water (Solvent A) and a less polar organic solvent like acetonitrile (B52724) (Solvent B)—is used to elute the components. peptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is commonly added to both solvents to improve peak shape and resolution. bachem.compeptide.com As the percentage of acetonitrile in the mobile phase increases, more hydrophobic molecules are eluted from the column. bachem.com Fractions are collected and analyzed for purity, and those containing the pure this compound peptide are pooled and lyophilized. peptide.com

| Parameter | Description | Common Setting |

|---|---|---|

| Stationary Phase | The solid support inside the column. | C18-modified silica. bachem.com |

| Mobile Phase A | The primary, more polar solvent. | 0.1% Trifluoroacetic acid (TFA) in Water. peptide.com |

| Mobile Phase B | The secondary, less polar organic solvent. | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. peptide.com |

| Elution Method | The process of passing the mobile phase through the column. | Linear Gradient (e.g., 5% to 95% Solvent B over 30 minutes). peptide.com |

| Detection | Method for monitoring the eluting compounds. | UV absorbance at 210–220 nm. bachem.com |

Advanced Spectroscopic Methods for Detailed Structural Insights

Beyond mass spectrometry, other spectroscopic techniques can provide deeper insights into the three-dimensional structure of this compound. Molecular models for this compound have been developed based on X-ray diffraction data that was calculated using quantum theory. biosynth.com

Furthermore, techniques like Deep UV Resonance Raman (DUVRR) spectroscopy are used to characterize the secondary structures of proteins and peptides. acs.org This method can be employed to verify the presence of structures such as α-helices, β-sheets, or unordered conformations within a peptide sample. acs.org

Computational Methodologies and Peptide Design Principles

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Descriptors with Biochemical Activity

Understanding the relationship between a peptide's structure and its biochemical activity is crucial for rational design. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in deciphering these correlations by analyzing various structural descriptors.

Molecular Descriptors for Activity Prediction: Various molecular descriptors are employed to predict peptide bioactivity. For tripeptides, descriptors such as molecular weight (MW) have been correlated with activity against specific targets. For example, in the context of Dipeptidyl Peptidase IV (DPP IV) inhibition, tripeptides exhibited varying inhibitory effects based on their MW, with optimal ranges identified for maximal activity mdpi.com. Furthermore, the composition of amino acids is critical; the presence of hydrophobic residues and those with ring structures, like proline, can enhance interactions with enzyme active sites, thereby increasing inhibitory potential mdpi.com. Other descriptors, such as the number of nitrogen atoms and methyl groups within a peptide sequence, have also been linked to improved inhibitory effects mdpi.com. Advanced computational approaches focus on developing more comprehensive descriptor sets, including those related to hydrophilicity/hydrophobicity and residue volume, to build more accurate predictive models for peptide functions acs.org.

Data Table 1: Structural Descriptors and Related Biochemical Activity in Tripeptides

| Peptide Example (Sequence/Type) | Structural Descriptor | Observed Impact on Activity | Source |

| Ala-Pro vs. Pro-Ala dipeptides | Amino acid sequence order | Alters hydrogen bonding patterns (β-turn vs. γ-turn); affects antiproliferative activity | acs.org |

| General Tripeptides | Molecular Weight (MW) | Optimal range for DPP IV inhibition: ~345 Da (minimal), ~473-476 Da (maximal) | mdpi.com |

| General Tripeptides | Amino acid composition (e.g., hydrophobic, ring-containing) | Presence enhances DPP IV inhibition by improving target enzyme interactions | mdpi.com |

| General Tripeptides | Number of nitrogen atoms, methyl groups | Increased numbers correlate with enhanced DPP IV inhibitory effect | mdpi.com |

Peptide Ligand Design and Molecular Docking

Molecular docking is a powerful computational technique essential for peptide ligand design. It simulates the binding of a peptide molecule (ligand) to a target biomolecule, such as a protein or enzyme, to predict their interaction modes and binding affinities.

Predicting Binding Interactions: Molecular docking algorithms predict how a peptide ligand fits into a specific binding site on a target molecule. This process reveals crucial information about the nature of interactions, including hydrogen bonds, electrostatic forces, and hydrophobic contacts, which are fundamental to understanding structure-activity relationships (SAR) acs.orgmdpi.com. By accurately predicting these interactions, docking studies can guide the optimization of peptide sequences for enhanced binding affinity and desired biological activity mdpi.com. For instance, docking simulations have been used to assess the potential of various tripeptides as therapeutic agents. The ERQ tripeptide, when docked against targets like DNA (1BNA) and SARS-CoV-2 proteins (e.g., Spike glycoprotein (B1211001) 6VXX), exhibited binding affinities in the range of -6.3 to -6.7 kcal/mol, suggesting potential anticancer and antiviral properties istanbul.edu.tr. Similarly, tripeptides such as Ala-Cys-Pro have been evaluated for their interaction with targets like Angiotensin Converting Enzyme (ACE), with computational analyses yielding "full fitness energy" values that indicate binding potential derpharmachemica.com.

Challenges and Methodologies: A significant challenge in peptide docking is the inherent flexibility of peptide chains, which can adopt numerous conformations, thereby increasing the complexity of conformational sampling mdpi.comnih.govresearchgate.net. Unlike rigid small molecules, peptides require sophisticated docking strategies that can account for this flexibility. Techniques such as "blind docking," where the binding site is not predefined, and methods that incorporate induced-fit or protein flexibility are employed to improve accuracy nih.govresearchgate.net.

Data Table 2: Molecular Docking of Example Peptides to Biological Targets

| Peptide Example (Sequence/Type) | Target Molecule | Binding Affinity / Fitness Energy | Predicted Activity/Role | Source |

| ERQ tripeptide | 1BNA (DNA) | -6.4 kcal/mol | Anticancer/Antiviral | istanbul.edu.tr |

| ERQ tripeptide | 6M03 (Protein) | -6.3 kcal/mol | Anticancer/Antiviral | istanbul.edu.tr |

| ERQ tripeptide | 6LU7 (Protein) | -6.6 kcal/mol | Anticancer/Antiviral | istanbul.edu.tr |

| ERQ tripeptide | 6VXX (Spike Glycoprotein) | -6.7 kcal/mol | Anticancer/Antiviral | istanbul.edu.tr |

| Ala-Cys-Pro tripeptide | Angiotensin Converting Enzyme (ACE) | -538894 k.cal/mol | Cardioprotective | derpharmachemica.com |

Computational Approaches for Understanding Peptide Self-Assembly

Peptide self-assembly is the spontaneous organization of peptide molecules into ordered nanostructures, forming materials like nanofibers, nanotubes, and hydrogels. Computational methods are indispensable for predicting and designing peptides with specific self-assembly behaviors.

Predicting Self-Assembly Propensity: Computational screening of vast peptide sequence spaces, including all possible tripeptides, is a common strategy to identify sequences with a high propensity for self-assembly acs.orgresearchgate.netescholarship.orgrsc.org. Techniques such as molecular dynamics (MD) simulations, often coupled with aggregation propensity (AP) scores, allow researchers to predict how peptides will organize in aqueous solutions acs.orgresearchgate.net. For example, studies utilizing MD simulations have analyzed the self-assembly of various tripeptides, identifying sequences like KYF, KFD, and PFF as capable of forming nanostructures or hydrogels researchgate.netrsc.org. Machine learning (ML) approaches are increasingly integrated with MD simulations to optimize self-assembly properties and enhance the discovery rate of functional self-assembling peptide sequences acs.orgacs.org.

Designing Self-Assembling Peptides: Beyond prediction, computational methods are employed for the de novo design of peptides with predefined self-assembly structures and functionalities nih.govnih.gov. By carefully designing sequences that leverage specific non-covalent interactions—including hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking—researchers can control the morphology and stability of the resulting assemblies escholarship.orgrsc.orgfrontiersin.orgresearchgate.net. Coarse-grained MD simulations and ML-trained regression models can estimate aggregation propensities and predict gelation feasibility, thereby aiding in the rational design of peptide-based nanomaterials like hydrogels acs.org.

Data Table 3: Computational Approaches for Peptide Self-Assembly

| Computational Approach | Example Peptides Studied | Key Findings / Outcomes | Source |

| Molecular Dynamics (MD) Simulation + AP Score | KYF, KFD, PFF, GGG | Screening for self-assembly propensity; identification of sequences forming nanostructures/hydrogels. | acs.orgresearchgate.netrsc.org |

| Machine Learning (ML) + MD Simulation | Various tripeptides | Optimization of self-assembly properties for hydrogel formation; improved discovery rate of self-assembling sequences. | acs.orgacs.org |

| Coarse-Grained MD + ML-trained Regression Model | Various tetrapeptides | Estimation of Aggregation Propensity (AP); prediction of gelation feasibility. | acs.org |

| Molecular Dynamics (MD) Simulations (CG-MD, AA-MD) | Reflectin-derived peptides | Elucidation of molecular self-assembly into nanofibers; identification of roles for Tyr residues in π-π stacking and H-bonds. | frontiersin.org |

| Computational De Novo Design | Custom sequences | Engineering peptides with predefined self-assembly structures (e.g., fibrillar structures, tetrahelical bundles) for lattice formation. | nih.govnih.gov |

Compound Names Mentioned:

H-Ala-pro-ala-OH

H Ala Pro Ala Oh As a Research Model System

Investigating Fundamental Principles of Peptide Folding and Stability

The sequence of H-Ala-Pro-Ala-OH is particularly adept at forming specific secondary structures known as β-turns. iiitd.edu.inwikipedia.org These turns, where the peptide chain reverses its direction, are crucial elements in the three-dimensional structure and folding of larger proteins. nih.gov The proline residue, with its cyclic side chain, naturally induces a kink in the peptide backbone, predisposing the sequence to adopt a turn conformation. nih.gov

Computational and spectroscopic studies on model peptides containing the Ala-Pro motif have provided significant insights into the energetics and conformational preferences of these turns. acs.orgacs.org For instance, research has shown that Ac-Ala-Pro-NHMe, a similar tripeptide, favors the formation of type VI β-turns in the gas phase. acs.org However, in an aqueous environment, it tends to adopt more open conformations. acs.org The stability and type of β-turn (e.g., type I, II, I', or II') are influenced by the surrounding solvent and the specific amino acids in the sequence. wikipedia.org The rotational barrier for the cis-to-trans isomerization of the Ala-Pro peptide bond has been estimated to be around 19.73 kcal/mol in water, a key factor in the dynamics of peptide folding. acs.org By studying this compound, researchers can systematically analyze the forces, such as hydrogen bonding and hydrophobic interactions, that govern the formation and stabilization of these fundamental structural motifs.

Probing Structure-Activity Relationships in Peptide Chemistry

The tripeptide this compound provides a simple yet powerful scaffold for dissecting the relationship between a peptide's structure and its biological activity. By systematically modifying its structure and observing the resultant changes in function, researchers can elucidate the specific roles of individual amino acids.

Alanine (B10760859) Scanning: This technique involves systematically replacing each amino acid in a peptide with alanine to determine the contribution of each residue's side chain to the peptide's function. wikipedia.orgmybiosource.com Alanine is chosen because it is the smallest chiral amino acid, and its methyl side chain is relatively non-reactive, minimizing structural disruptions while removing specific side-chain interactions. wikipedia.orggenscript.com In the context of this compound, one could synthesize analogs where the proline is replaced with alanine (H-Ala-Ala-Ala-OH) to investigate the importance of the proline kink for a particular biological activity. Although alanine scanning is a powerful tool, it's important to note that mutating proline to alanine can be problematic in some computational models due to the unique structural constraints of proline. google.com

Proline Scanning: Conversely, proline scanning involves introducing proline residues at various positions within a peptide sequence. This technique is used to understand the role of structural rigidity and turns in peptide and protein function. While not directly applicable to the core structure of this compound, studying the effects of substituting the flanking alanines with proline could reveal insights into the conformational requirements for its activity.

Through these scanning approaches, researchers can create a detailed map of the structure-activity relationship for this compound and its analogs, providing valuable data for the design of new peptides with enhanced or modified functions.

Development of Enzyme Substrates and Inhibitors for Research Purposes

The Ala-Pro-Ala sequence can serve as a recognition motif for various enzymes, making this compound a useful tool for developing specific substrates and inhibitors for research. For example, the dipeptide H-Ala-Pro-OH is a known substrate for skin fibroblast prolidase. novoprolabs.commol-scientific.com This suggests that the Ala-Pro linkage is a key element for enzyme recognition and cleavage.

Furthermore, the related tetrapeptide H-Ala-Ala-Pro-Ala-OH has been shown to be an inhibitor of elastase, an enzyme that breaks down elastin (B1584352). biosynth.com This indicates that peptides containing the Ala-Pro-Ala sequence can be designed to target and modulate the activity of specific proteases. In a research setting, this compound can be modified, for instance by attaching a fluorescent or chromogenic reporter group, to create a substrate that allows for the sensitive detection of peptidase activity. The cleavage of the peptide by an enzyme would release the reporter group, generating a measurable signal. Such tools are invaluable for screening enzyme inhibitors and for studying enzyme kinetics and specificity.

Contribution to Understanding Peptide Biology at the Molecular Level

While the specific biological roles of the free tripeptide this compound are not extensively documented, its study contributes to the broader understanding of how small peptides function as signaling molecules and regulators of biological processes. The constituent amino acids, alanine and proline, have well-understood properties that influence peptide structure and interactions. khanacademy.org The presence of a methyl side-chain, as in alanine, can modulate the local proton affinities and the strength of intramolecular hydrogen bonds, thereby influencing the peptide's three-dimensional structure. osti.gov

The Ala-X-Ala sequence is a frequent motif preceding signal peptidase cleavage sites in both eukaryotic and prokaryotic organisms, suggesting a role in protein processing and trafficking. nih.gov By studying the interactions of this compound with cellular components, researchers can gain insights into the molecular recognition events that underpin these fundamental biological processes.

Design and Development of Biomaterials for Research

The self-assembly of peptides into well-ordered nanostructures is a promising area in the development of advanced biomaterials for applications such as tissue engineering and drug delivery. magtech.com.cnyoutube.com Alanine-rich peptides, in particular, have been shown to self-assemble into nanofibers and hydrogels. nih.govchemrxiv.org Hydrogels are three-dimensional networks of polymers that can absorb large amounts of water, mimicking the natural extracellular matrix. nih.govnih.gov

The this compound tripeptide, with its potential to form defined secondary structures like β-turns, can be a valuable building block in the design of such self-assembling systems. The balance of hydrophobic (alanine) and hydrophilic (the peptide backbone and terminal groups) character can drive the assembly process. frontiersin.org Researchers can investigate how modifications to the this compound sequence, such as the addition of charged residues or hydrophobic moieties, affect its self-assembly properties and the mechanical characteristics of the resulting biomaterials. nih.gov This knowledge can then be applied to create novel scaffolds for cell culture or controlled-release vehicles for therapeutic agents.

Use in Proteomics Research and Analytical Standards

In the field of proteomics, which involves the large-scale study of proteins, the use of specific enzymes to digest proteins into smaller peptides is a fundamental step. nih.gov The resulting peptides are then typically analyzed by mass spectrometry. youtube.com The development of proteases with specific cleavage patterns is crucial for comprehensive proteomic analysis. For instance, the enzyme ProAlanase has been identified, which cleaves C-terminal to both proline and alanine residues. nih.gov

Synthetic peptides like this compound can serve as valuable standards in such proteomics workflows. They can be used to:

Characterize enzyme specificity: By incubating the peptide with a protease and analyzing the cleavage products, researchers can confirm the enzyme's specific activity.

Optimize mass spectrometry methods: this compound can be used to calibrate and optimize mass spectrometers for the detection and fragmentation of small peptides.

Develop quantitative assays: By using isotopically labeled versions of this compound, it can serve as an internal standard for the absolute quantification of other peptides in complex biological samples.

The defined structure and mass of this compound make it an ideal tool for ensuring the accuracy and reproducibility of proteomic experiments.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for H-Ala-Pro-Ala-OH, and how do reaction conditions impact yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, with Fmoc/t-Bu chemistry being preferred due to Proline's cyclic structure. Critical parameters include:

- Coupling agents (e.g., HBTU, HATU) and activation time to avoid diketopiperazine formation .

- Solvent selection (e.g., DMF for solubility) and temperature control to minimize racemization.

- Purification via reverse-phase HPLC, with validation using mass spectrometry (MS) and NMR for purity >95% .

- Data Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Coupling Reagent | HATU (0.95 equiv) | Maximizes coupling efficiency |

| Solvent | DMF + 20% Piperidine | Reduces side reactions |

| Purification | C18 column, 0.1% TFA gradient | Achieves >98% purity |

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm backbone connectivity and Proline’s cis/trans isomerism. Key peaks: α-protons (δ 3.8–4.5 ppm), Proline δ carbons (δ 25–30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (MW: 285.3 g/mol) .

- HPLC : Retention time consistency and peak symmetry to assess purity. Use a C18 column with UV detection at 220 nm .

Q. What biological functions or targets are associated with this compound in current literature?

- Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder. Focus on:

- Enzyme-substrate interactions (e.g., proline-specific proteases) .

- Structural motifs in antimicrobial peptides or signaling pathways.

- Use Boolean search terms: ("this compound" OR "tripeptide APA") AND ("biological activity" OR "enzyme substrate") .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its interaction with biological targets, and what methods elucidate these dynamics?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor secondary structure in aqueous vs. membrane-mimetic environments .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model Proline’s ring puckering and backbone flexibility .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., prolyl endopeptidases) to resolve binding modes .

Q. What strategies resolve contradictions in reported stability data of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Use LC-MS to track degradation products (e.g., hydrolysis at Ala-Pro bond) at 37°C in PBS .

- Statistical Meta-Analysis : Pool data from multiple studies, applying ANOVA to identify outliers and confounding variables (e.g., trace metal contaminants) .

- Data Table :

| Condition | Half-Life (Hours) | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 ± 5 | Hydrolysis at Pro-Ala bond |

| pH 2.0, 37°C | 12 ± 2 | Acid-catalyzed cleavage |

Q. How can computational models predict the pharmacokinetic (PK) properties of this compound, and how are these validated experimentally?

- Methodological Answer :

- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donors to predict absorption/permeability .

- In Vitro Validation : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with predictions .

- In Vivo Correlation : Administer radiolabeled this compound in rodent models, with LC-MS/MS quantification of plasma/tissue levels .

Data Management & Reproducibility

Q. What FAIR principles apply to storing and sharing experimental data for this compound?

- Methodological Answer :

- Findable : Assign persistent identifiers (DOIs) via repositories like Zenodo or ChEMBL .

- Accessible : Deposit raw NMR (Bruker format), HPLC chromatograms, and MD trajectories in open-access platforms .

- Interoperable : Use standardized metadata (e.g., MIAPE guidelines for proteomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.